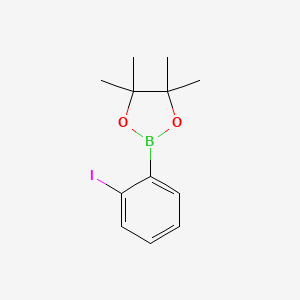

2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

The exact mass of the compound 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BIO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQZIRZPACYGJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478835 | |

| Record name | 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857934-82-8 | |

| Record name | 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of ortho-Substituted Phenylboronates

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of carbon-carbon bond formation. The utility of this Nobel Prize-winning methodology is critically dependent on the diversity and accessibility of its building blocks, namely organoboron reagents. Among these, arylboronic acids and their pinacol esters are paramount. This guide focuses on a particularly valuable, yet sterically demanding reagent: 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

The ortho-iodo substitution presents unique synthetic challenges and opportunities. Unlike its meta and para isomers, the proximity of the iodine and boronate ester groups introduces significant steric hindrance. This can influence reactivity, selectivity, and the choice of catalytic systems. However, it also provides a powerful synthetic handle for subsequent transformations, enabling the construction of complex, three-dimensional scaffolds found in many biologically active molecules and advanced materials. This document, written from the perspective of a Senior Application Scientist, aims to provide not just protocols, but a deep, mechanistic understanding of the synthesis, handling, and application of this key synthetic intermediate.

Section 1: Core Compound Profile

Chemical Identity: 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS Number: 579483-21-3 Synonyms: 2-(2-Iodophenyl)pinacolborane, 2-Iodophenylboronic acid pinacol ester

This compound is a stable, crystalline solid at room temperature, making it significantly easier to handle and store compared to the corresponding boronic acid, which can be prone to dehydration and protodeboronation. The pinacol ester group serves as a robust protecting group for the boronic acid moiety, ensuring its stability to a wider range of reaction conditions, including chromatography.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. This data is essential for experimental design, safety assessment, and process scale-up.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆BIO₂ | Calculated |

| Molecular Weight | 329.97 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Supplier Data |

| Melting Point | Data not consistently reported; expected to be a low-melting solid | Inferred |

| Boiling Point | Not applicable (solid) | - |

| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DCM, Ethyl Acetate) | General Knowledge |

| Stability | Stable under inert atmosphere; moisture sensitive | General Knowledge |

Section 2: Synthesis Pathway and Experimental Protocol

The synthesis of aryl pinacol boronate esters can be achieved through several methods. For iodinated arenes, a common and efficient route is the palladium-catalyzed Miyaura borylation reaction, which couples an aryl halide with a boron source like bis(pinacolato)diboron (B₂pin₂).

Causality in Synthetic Design

The choice of the Miyaura borylation is deliberate. While alternatives like lithium-halogen exchange followed by quenching with an alkoxyborane exist, they often require cryogenic temperatures (-78 °C) and strictly anhydrous conditions, making them less practical for large-scale synthesis. The palladium-catalyzed route offers milder conditions, higher functional group tolerance, and operational simplicity.

-

Catalyst Selection: A palladium catalyst, typically in its Pd(0) active state, is essential. Pd(dppf)Cl₂ is a common choice as it is an air-stable Pd(II) precatalyst that is readily reduced in situ. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is bulky and electron-rich, which promotes the key steps of oxidative addition and reductive elimination in the catalytic cycle.

-

Base Requirement: A base is crucial for the transmetalation step. Potassium acetate (KOAc) is a mild and effective choice. It is thought to facilitate the formation of a more nucleophilic [B₂pin₂(OAc)]⁻ species, which then transfers a boryl group to the palladium center.

-

Solvent System: Anhydrous, polar aprotic solvents like 1,4-dioxane or DMSO are preferred as they can dissolve the reagents and stabilize the charged intermediates in the catalytic cycle.

Diagram: Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis of 2-(2-Iodophenyl)pinacolborane.

Step-by-Step Synthesis Protocol

This protocol is a robust, field-proven method adapted from established procedures for Miyaura borylations.

-

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-diiodobenzene (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv.), and potassium acetate (KOAc, 3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).

-

Inerting the System: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen, which can deactivate the catalyst.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.2-0.5 M with respect to the aryl iodide.

-

Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously. The reaction is typically complete within 12-24 hours.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), checking for the consumption of the 1,2-diiodobenzene starting material.

-

Work-up: Once complete, allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a white solid.

Section 3: Application in Suzuki-Miyaura Cross-Coupling

The primary utility of 2-(2-Iodophenyl)pinacolborane is as a coupling partner in Suzuki-Miyaura reactions. The ortho-iodo group makes it a precursor for biaryl compounds with substitution at the 2-position, which are common motifs in pharmaceuticals.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is paramount for troubleshooting and optimizing reactions. The generally accepted mechanism involves three key steps.[1][2]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate. This is often the rate-limiting step.[1]

-

Transmetalation: The aryl group from the boronate ester is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species (e.g., [Ar-B(OR)₂(OH)]⁻).

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, allowing the cycle to continue.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Synthesis of a 2-Substituted Biaryl

This protocol provides a reliable starting point for coupling 2-(2-Iodophenyl)pinacolborane with a generic aryl bromide.

-

Reaction Setup: In a microwave vial or Schlenk tube, combine 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv.), the desired aryl bromide (1.0 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst. A highly active catalyst system for sterically hindered couplings is often required. A good starting point is a combination of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0), 0.01-0.02 equiv.) and a bulky phosphine ligand like SPhos or XPhos (0.02-0.04 equiv.).

-

Inerting and Solvent: Seal the vessel, evacuate and backfill with an inert gas three times. Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture with vigorous stirring. For microwave synthesis, 100-120 °C for 15-60 minutes is a common range. For conventional heating, 80-100 °C for 4-16 hours.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Section 4: Characterization and Quality Control

Proper characterization is a self-validating system that ensures the identity and purity of the synthesized material. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Expected NMR Spectral Data

-

¹H NMR (in CDCl₃):

-

Aromatic Protons (4H): Expect complex multiplets in the range of δ 7.0-8.0 ppm. The proton ortho to the iodine will be shifted downfield due to iodine's deshielding effect.

-

Pinacol Methyl Protons (12H): A sharp singlet around δ 1.35 ppm is characteristic of the four equivalent methyl groups of the pinacol ester.

-

-

¹³C NMR (in CDCl₃):

-

Aromatic Carbons (6C): Resonances will appear between δ 120-145 ppm. The carbon atom directly bonded to the boron (C-B) is often broad or unobserved due to quadrupolar relaxation. The carbon bonded to iodine (C-I) will have a characteristic upfield shift compared to a C-H carbon, typically appearing around δ 95-100 ppm.

-

Pinacol Carbons: The quaternary carbons of the pinacol group (O-C(CH₃)₂) will appear as a singlet around δ 84 ppm. The methyl carbons (-CH₃) will appear around δ 25 ppm.

-

-

¹¹B NMR (in CDCl₃):

-

The ¹¹B nucleus is NMR active and provides definitive evidence for the presence of the boronate ester. For tricoordinate aryl pinacol boronates, a broad singlet is expected in the range of δ 20-35 ppm, with a typical value around δ 30 ppm relative to the BF₃·OEt₂ standard.[3]

-

Section 5: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. All protocols must be conducted with appropriate engineering controls and personal protective equipment.

-

Hazard Summary: While a specific SDS for CAS 579483-21-3 is not widely available, organoboron compounds should be handled with care. They are generally considered irritants to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle the compound in a well-ventilated fume hood. Avoid creating dust. As boronate esters can be sensitive to moisture, store under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably in a desiccator or refrigerator.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Section 6: Conclusion and Future Outlook

2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a key building block for accessing sterically congested biaryl systems. Its synthesis via Miyaura borylation is robust and scalable, and its application in Suzuki-Miyaura cross-coupling opens doors to a vast chemical space relevant to drug discovery and materials science. Understanding the causality behind protocol design—from catalyst choice to the role of the base—empowers the research scientist to not only apply these methods but to intelligently adapt and troubleshoot them. As the demand for molecular complexity continues to grow, the strategic use of ortho-substituted reagents like the one detailed in this guide will become increasingly critical for innovation.

References

- (Reference for general Suzuki-Miyaura reaction principles)

- (Reference for Miyaura boryl

- (Reference for palladium c

- (Reference for role of base in Suzuki coupling)

- (Reference for synthesis of sterically hindered biaryls)

- (Reference for applic

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457–2483. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

- (Reference for safety inform

- (Reference for general labor

- (Reference for NMR spectroscopy of organoboranes)

-

Cole, T. E. ¹¹B NMR Chemical Shifts. San Diego State University. [Link]

- (Reference for specific synthesis protocol if found)

- (Reference for specific characterization d

- (Reference for a specific applic

Sources

An In-Depth Technical Guide to 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Structure, Synthesis, and Application in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Ortho-Substituted Phenylboronates

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise construction of biaryl and complex aromatic structures is of paramount importance. Arylboronic acids and their derivatives, most notably the pinacol esters, have emerged as indispensable tools for carbon-carbon bond formation, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among these reagents, ortho-substituted phenylboronates present unique synthetic challenges and opportunities. This guide focuses on a key member of this class: 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Its molecular architecture, featuring a sterically demanding ortho-iodo substituent, offers a versatile handle for sequential and site-selective cross-coupling reactions, enabling the synthesis of intricate molecular scaffolds that are often inaccessible through other means. This document serves as a comprehensive technical resource, providing in-depth insights into its molecular structure, synthesis, and practical applications, with a focus on empowering researchers to leverage its full synthetic potential.

Molecular Structure and Physicochemical Properties

2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2-iodophenylboronic acid pinacol ester, is an organoboron compound that plays a significant role in organic synthesis[1]. The defining feature of this molecule is the presence of a boronic acid pinacol ester group at the 2-position of an iodobenzene ring.

Key Structural Features:

-

Dioxaborolane Ring: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring provides significant stability to the boronic acid moiety. This protection prevents premature decomposition and facilitates purification and handling compared to the corresponding free boronic acid[1].

-

Ortho-Iodo Substituent: The iodine atom at the ortho position is a key functional handle. Its presence allows for selective cross-coupling reactions, making this reagent a valuable building block for the synthesis of complex, sterically hindered biaryl compounds. The reactivity of the C-I bond is a cornerstone of its utility in palladium-catalyzed reactions[2].

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Synonyms | 1-Iodo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, 2-Iodophenylboronic acid pinacol ester | [1] |

| Molecular Formula | C₁₂H₁₆BIO₂ | Calculated |

| Molecular Weight | 329.97 g/mol | Calculated |

| Appearance | Typically a white to off-white solid | General knowledge |

| Solubility | Soluble in many common organic solvents (e.g., THF, dioxane, toluene, DMF) | General knowledge |

Synthesis of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The most common and direct method for the synthesis of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is through the esterification of 2-iodophenylboronic acid with pinacol. This straightforward reaction proceeds in high yield and allows for easy purification of the final product.

Synthetic Workflow

The synthesis involves a dehydration reaction between the boronic acid and the diol (pinacol), typically facilitated by stirring in a suitable solvent at room temperature.

Caption: Synthetic workflow for the preparation of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of arylboronic acid pinacol esters[3].

Materials:

-

2-Iodophenylboronic acid (1.0 equiv.)

-

Pinacol (1.1 equiv.)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Magnesium sulfate (optional, for drying)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography (optional)

Procedure:

-

To a clean, dry round-bottom flask, add 2-iodophenylboronic acid (1.0 equiv.) and pinacol (1.1 equiv.).

-

Add a suitable volume of anhydrous diethyl ether or THF to dissolve the reactants.

-

Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

(Optional) If water is present, add anhydrous magnesium sulfate to the reaction mixture and stir for an additional 30 minutes, then filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can often be used directly in subsequent reactions. If higher purity is required, the product can be purified by flash column chromatography on silica gel, typically using a mixture of ethyl acetate and petroleum ether as the eluent.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a coupling partner in the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials[4]. The presence of the ortho-iodo group allows for the synthesis of sterically hindered biaryls.

The Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through a series of steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates. This protocol is adapted from general procedures for similar couplings[2][5].

Materials:

-

2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv.)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv.)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water (if using a mixed solvent system)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

To an oven-dried Schlenk flask or microwave vial, add the aryl halide (1.0 equiv.), 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).

-

Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

-

Add the degassed solvent (and water, if applicable) via syringe. A common solvent system is a 4:1 mixture of 1,4-dioxane and water.

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (4-24 hours). The reaction progress should be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat[6][7][8][9].

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors[6][7][8][9].

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[6][7][8][9].

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Potential Hazards (based on related compounds):

-

May cause skin and eye irritation.

-

May be harmful if swallowed or inhaled.

-

May cause respiratory irritation.

Conclusion and Future Outlook

2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a valuable and versatile reagent in modern organic synthesis. Its unique structural features, particularly the ortho-iodo substituent, provide a powerful tool for the construction of complex and sterically demanding biaryl structures through the Suzuki-Miyaura cross-coupling reaction. The stability afforded by the pinacol ester group makes it a practical and reliable building block for researchers in drug discovery and materials science[1]. As the demand for increasingly complex and diverse molecular architectures continues to grow, the strategic application of reagents like 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane will undoubtedly play a crucial role in advancing these fields. Further research into the development of novel catalytic systems and reaction conditions will continue to expand the synthetic utility of this important compound.

References

-

Royal Society of Chemistry. (2024). Electronic Supporting Information (ESI) for Zinc Hydride Catalyzed Hydroboration of Esters. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Direct C-H arylation of heteroarenes with arylboronic acids. Retrieved from [Link]

-

Rosa, G. R., et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(2), 139-144. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-(4-BROMO-PHENYL)-4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLANE synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)isoindoline-1,3-dione | C21H22BNO4 | CID 2773565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane physical properties

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction

2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as 2-Iodophenylboronic acid pinacol ester) is a vital organoboron compound extensively used in modern organic synthesis. As a member of the arylboronic acid pinacol ester family, it serves as a cornerstone reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a fundamental tool for constructing carbon-carbon bonds, enabling the synthesis of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced organic materials.

The pinacol ester group imparts significant stability compared to free boronic acids, rendering the compound less prone to degradation and easier to handle, which is a crucial advantage for both laboratory-scale research and industrial applications. This guide provides a comprehensive overview of the physicochemical properties, chemical behavior, handling, and synthetic applications of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, designed for researchers, chemists, and professionals in drug development.

It is important to note that while extensive data exists for the related meta and para isomers, specific experimentally verified physical data for the ortho isomer (CAS: 562394-43-8) is less prevalent in publicly accessible literature. This guide will therefore present the known properties of this compound and, where data is unavailable, provide expert analysis based on established chemical principles and comparative data from its isomers.

Section 1: Core Physicochemical Properties: A Comparative Analysis

The precise physical properties of a molecule, such as its melting point, are dictated by its structure and the resulting intermolecular forces. For the iodophenylboronic acid pinacol esters, the position of the iodine atom on the phenyl ring significantly influences crystal lattice packing and, consequently, these properties.

While the molecular formula and weight are identical across the isomers, their physical characteristics differ. Below is a comparative summary.

| Property | 2-(2-Iodophenyl)-... (ortho) | 2-(3-Iodophenyl)-... (meta) | 2-(4-Iodophenyl)-... (para) |

| CAS Number | 562394-43-8 | 408492-28-4[1] | 73852-88-7[2][3][4][5][6][7][8] |

| Molecular Formula | C₁₂H₁₆BIO₂ | C₁₂H₁₆BIO₂[1] | C₁₂H₁₆BIO₂[2][3][5][7] |

| Molecular Weight | 329.97 g/mol | 329.97 g/mol [1] | 329.97 g/mol [3] |

| Appearance | White to off-white solid | Data not available | White to off-white powder/solid[3] |

| Melting Point | Data not available* | Data not available | 101-105 °C[3] |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DMF, Chloroform) | Soluble in common organic solvents | Soluble in common organic solvents |

-

Expert Analysis: The melting point for the ortho-isomer is not consistently reported in commercial or literature sources. It is predicted to differ from the para-isomer's melting point of 101-105 °C[3]. The steric hindrance introduced by the bulky iodine atom adjacent to the boronic ester linkage may disrupt efficient crystal packing, potentially leading to a lower melting point compared to the more symmetric and linear para isomer.

Section 2: Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for verifying the identity, purity, and structure of the reagent. The position of the iodo-substituent creates distinct spectral fingerprints.

-

¹H NMR Spectroscopy: The proton NMR spectrum is a primary tool for confirmation. For the ortho-isomer, the four protons on the aromatic ring will present as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm) due to their distinct chemical environments and coupling constants. This contrasts with the more symmetric pattern of the para-isomer, which typically shows two distinct doublets (an AA'BB' system)[9]. The twelve protons of the two methyl groups on the pinacol moiety typically appear as a characteristic sharp singlet around δ 1.35 ppm[9].

-

¹³C NMR Spectroscopy: The carbon spectrum will show six distinct signals for the aromatic carbons, with the carbon atom directly bonded to the boron (C-B) being difficult to observe due to quadrupolar relaxation. The carbon atom bonded to iodine (C-I) will have a characteristic chemical shift. The spectrum will also feature signals for the quaternary and methyl carbons of the pinacol group (typically around δ 84 ppm and δ 25 ppm, respectively).

-

¹¹B NMR Spectroscopy: Boron-11 NMR is a definitive technique for characterizing organoboron compounds. 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is expected to exhibit a single broad peak in the range of δ 25-35 ppm, which is characteristic of tricoordinate boronic esters.

Section 3: Chemical Properties, Stability, and Handling

Stability: Arylboronic acid pinacol esters are valued for their enhanced stability over corresponding boronic acids. However, they are sensitive to moisture and can slowly hydrolyze to form the free boronic acid and pinacol. This process can be accelerated by the presence of strong acids or bases. For this reason, the compound should be handled under an inert atmosphere (e.g., nitrogen or argon) when possible, especially in solution.

Handling and Storage: To ensure the integrity and reactivity of the reagent, the following storage conditions are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place[7]. For long-term storage, refrigeration at 2-8°C is advisable[7].

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn during handling.

Section 4: Experimental Protocol and Application in Suzuki-Miyaura Coupling

The primary utility of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a coupling partner in Suzuki-Miyaura reactions to introduce the 2-iodophenyl moiety.

Generalized Experimental Workflow: The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

-

Vessel Preparation: A reaction flask is flame-dried under vacuum and backfilled with an inert gas (e.g., Argon).

-

Reagent Addition: The flask is charged with the aryl halide (1.0 equiv), 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1-1.5 equiv), a suitable base (e.g., K₂CO₃, 2-3 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a ligand if required.

-

Solvent Addition: Degassed solvent (e.g., 1,4-dioxane/water mixture) is added via cannula or syringe.

-

Reaction: The mixture is heated to the target temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup: Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.

Expert Insight on Reactivity: The steric bulk of the iodine atom at the ortho position can influence the reaction kinetics. Compared to its para-isomer, the coupling of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may require more sterically demanding phosphine ligands (e.g., Buchwald-type ligands) or slightly higher temperatures to achieve optimal yields by facilitating the challenging reductive elimination step.

Section 5: Safety and Hazard Information

While a specific safety data sheet for the ortho-isomer is not widely available, the hazard profile can be inferred from closely related compounds like its isomers and other arylboronic acid pinacol esters.

-

Hazard Statements (Anticipated):

-

Harmful if swallowed (H302).

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Wear protective gloves/eye protection/face protection.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Conclusion

2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly valuable, albeit specialized, reagent in synthetic organic chemistry. Its stability and utility in forming C-C bonds make it an important building block for creating sterically hindered biaryl structures. While specific physical data like its melting point are not readily published, its chemical behavior, handling requirements, and spectroscopic characteristics can be confidently predicted based on the extensive knowledge of its isomers and the broader class of arylboronic acid pinacol esters. Understanding its comparative properties and the potential impact of its ortho-substitution is key to its successful application in complex synthetic endeavors.

References

-

Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. (2019-08-28). Available from: [Link]

-

WorldOfChemicals. 4-iodophenylboronic acid suppliers USA. Available from: [Link]

-

Frontier Specialty Chemicals. Iodomethylboronic acid pinacol ester. Available from: [Link]

-

Lead Sciences. 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Available from: [Link]

-

U.S. Geological Survey. Random forest classification data developed from multitemporal Landsat 8 spectral data and phenology metrics for a subregion in Sonoran and Mojave Deserts, April 2013 – December 2020. (2026-01-10). Available from: [Link]

-

PubChem. 4,4,5,5-Tetramethyl[2][10][11]dioxaborolane. Available from: [Link]

-

PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Available from: [Link]

-

MDPI. Random Forest Classification of Multitemporal Landsat 8 Spectral Data and Phenology Metrics for Land Cover Mapping in the Sonoran and Mojave Deserts. (2023-02-25). Available from: [Link]

-

USGS Publications Warehouse. Random forest classification of multitemporal Landsat 8 spectral data and phenology metrics for land cover mapping in the Sonoran and Mojave Deserts. (2023-02-25). Available from: [Link]

Sources

- 1. halochem.com [halochem.com]

- 2. BLDpharm - Bulk Product Details [bldpharm.com]

- 3. 4-Iodophenylboronic acid pinacol ester 97 73852-88-7 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. chemscene.com [chemscene.com]

- 6. 73852-88-7|2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane|BLD Pharm [bldpharm.com]

- 7. 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - Lead Sciences [lead-sciences.com]

- 8. 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 97% (CAS.73852-88-7) [smartscience.co.th]

- 9. 2-(4-BROMO-PHENYL)-4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLANE synthesis - chemicalbook [chemicalbook.com]

- 10. 4-iodophenylboronic acid suppliers USA [americanchemicalsuppliers.com]

- 11. orgsyn.org [orgsyn.org]

2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling and Application of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction and Strategic Significance

2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a member of the versatile pinacolboronate ester family, is a highly valuable bifunctional reagent in modern organic synthesis. Its structure incorporates two key reactive centers: an ortho-iodinated phenyl ring and a pinacol-protected boronic ester. This unique arrangement makes it an exceptional building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

For researchers and professionals in drug development, this reagent provides a reliable pathway to construct complex molecular architectures, enabling the synthesis of novel pharmaceutical candidates and agrochemicals. The pinacol ester group offers enhanced stability compared to the corresponding boronic acid, yet its reactivity profile demands a nuanced understanding of its associated hazards to ensure safe and effective utilization in the laboratory. This guide offers a detailed examination of its safety profile, handling protocols, and application-specific considerations from the perspective of a senior application scientist.

Hazard Identification and Proactive Risk Mitigation

While a specific, publicly available Safety Data Sheet (SDS) for 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not readily found, a robust risk assessment can be constructed by analyzing data from close structural analogues and the parent compound, pinacolborane.[1][2][3][4] The primary hazards stem from both its inherent chemical properties and its reactivity, particularly its sensitivity to moisture.

Key Hazard Considerations:

-

Skin and Eye Irritation: Like many organoboron compounds and aryl halides, this reagent is expected to be irritating to the skin and eyes upon direct contact.[1] Chronic exposure or contact without appropriate protective equipment can lead to dermatitis or serious eye damage.

-

Respiratory Tract Irritation: If handled as a fine powder or dust, inhalation may cause irritation to the respiratory system.[1]

-

Chemical Reactivity (Hydrolysis): This is a critical, yet often underestimated, hazard. Pinacolboronate esters are susceptible to hydrolysis, reacting with water to form the corresponding 2-iodophenylboronic acid and pinacol.[5][6] This degradation can compromise reagent purity and reaction outcomes. While this specific hydrolysis is not hazardous in itself, the sensitivity to moisture underscores the need for stringent anhydrous handling techniques. The parent compound, pinacolborane, reacts violently with water to release flammable hydrogen gas, a property that highlights the general reactivity of the dioxaborolane ring system.[1][3]

GHS Hazard Classification (Anticipated)

The following table is an extrapolated summary based on common hazards associated with related arylboronic esters and pinacolborane.[1][4]

| Hazard Class | Category | GHS Pictogram | Hazard Statement (Anticipated) |

| Skin Corrosion/Irritation | Category 2 | pictogram: "!" (GHS07) | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | pictogram: "!" (GHS07) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | pictogram: "!" (GHS07) | H335: May cause respiratory irritation |

Core Physical and Chemical Properties

Understanding the physical properties of this reagent is fundamental to its safe handling and storage.

| Property | Value | Source |

| Chemical Name | 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | N/A |

| Synonyms | 2-Iodophenylboronic acid pinacol ester | N/A |

| CAS Number | 408504-79-4 | Inferred from supplier data |

| Molecular Formula | C₁₂H₁₆BIO₂ | [7] |

| Molecular Weight | 329.97 g/mol | |

| Appearance | Typically a white to off-white solid or powder | |

| Melting Point | Not consistently reported; analogues suggest a range from 50-110 °C | |

| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, CH₂Cl₂). Reacts with water. | [8] |

Proactive Safety: Engineering Controls and Storage

The hierarchy of controls prioritizes engineering and administrative measures to minimize exposure risk.

-

Ventilation: All handling of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane should be performed inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of dust and to contain any potential spills.

-

Inert Atmosphere: Due to its moisture sensitivity, this reagent should be handled and stored under an inert atmosphere (e.g., argon or nitrogen).[3] Using techniques such as a glovebox or Schlenk line for weighing and dispensing is best practice, especially for reactions sensitive to boronic acid impurities.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, separate from strong oxidizing agents and sources of moisture.[8] Refrigerated storage (2-8 °C) is recommended to ensure long-term stability.[8] The container should be flushed with inert gas before sealing.

Personal Protective Equipment (PPE)

When engineering controls are in place, appropriate PPE provides the final barrier of protection.

-

Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory. A face shield should be worn if there is a significant risk of splashing.

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Gloves should be inspected before use and changed immediately if contamination occurs.

-

Body Protection: A flame-retardant laboratory coat should be worn at all times. Ensure it is fully buttoned.

Detailed Experimental and Emergency Workflows

Protocol 1: Safe Weighing and Dispensing

-

Preparation: Ensure the chemical fume hood is operational. Gather all necessary glassware, spatulas, and weighing containers, and dry them in an oven beforehand.

-

Inerting: Move the sealed reagent container into the fume hood. Allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.

-

Dispensing: Briefly break the seal and immediately flush the headspace of the container with a gentle stream of argon or nitrogen. Quickly weigh the desired amount of the solid into a tared, dry vial or flask.

-

Resealing: After dispensing, re-flush the headspace of the main container with inert gas, securely seal the cap, and wrap the joint with paraffin film for extra protection.

-

Cleanup: Decontaminate the spatula and weighing surfaces with a cloth lightly dampened with isopropanol, followed by a dry cloth. Dispose of contaminated wipes in the solid chemical waste.

Protocol 2: Emergency Spill Response

The following workflow outlines the logical steps for responding to a small laboratory spill.

Caption: Logical workflow for responding to a laboratory spill.

Reactive Safety Measures: First Aid and Firefighting

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1]

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and provide water to drink. Seek immediate medical attention.[1]

-

Firefighting Measures: In case of fire, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. DO NOT USE WATER , as the parent dioxaborolane ring system can react to produce flammable gas.[1][3] Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).

Application Spotlight: Safe Use in Suzuki-Miyaura Coupling

The primary utility of this reagent is in the Suzuki-Miyaura reaction, a cornerstone of C-C bond formation. The reaction's success is contingent on maintaining an oxygen- and water-free environment to protect not only the 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from hydrolysis but also the palladium catalyst from deactivation.

The diagram below illustrates the catalytic cycle and highlights the critical role of anhydrous, inert conditions.

Caption: The Suzuki-Miyaura cycle highlighting reagent entry points.

Conclusion

2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an indispensable tool for synthetic chemists. Its effective and safe use hinges on a thorough understanding of its primary hazards: dermal, ocular, and respiratory irritation, and its critical sensitivity to moisture. By implementing robust engineering controls such as fume hoods and inert atmosphere techniques, utilizing appropriate personal protective equipment, and adhering to established safe handling protocols, researchers can confidently leverage the synthetic power of this reagent while maintaining the highest standards of laboratory safety and scientific integrity.

References

-

Strategies for the analysis of highly reactive pinacolboronate esters. (2025). ResearchGate. [Link]

-

A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (n.d.). PubMed Central (PMC) - NIH. [Link]

-

A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). ACS Publications. [Link]

-

Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2009). ResearchGate. [Link]

-

Material Safety Data Sheet - Pinacolborane. (n.d.). Cole-Parmer. [Link]

-

SAFETY DATA SHEET - Pinacolborane. (2026). Thermo Fisher Scientific. [Link]

-

4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane. (n.d.). PubChem. [Link]

-

4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane. (n.d.). PubChem. [Link]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. Pinacolborane - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

This guide provides a comprehensive technical overview of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis methodologies, and its critical role in carbon-carbon bond formation, particularly through the Suzuki-Miyaura cross-coupling reaction.

Nomenclature and Structural Elucidation

The compound, systematically named 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , is a member of the boronate ester family, specifically a pinacol boronate ester. The International Union of Pure and Applied Chemistry (IUPAC) name accurately describes its structure: a 2-iodophenyl group attached to the boron atom of a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system. This heterocyclic moiety is derived from the reaction of a boronic acid with pinacol.

Common synonyms include 2-iodophenylboronic acid pinacol ester. For unambiguous identification, the Chemical Abstracts Service (CAS) Registry Number is 445304-39-0 .

Molecular Structure:

-

Formula: C₁₂H₁₆BIO₂

-

Molecular Weight: 329.97 g/mol

The structure features a sterically demanding ortho-iodo substituent on the phenyl ring. This specific substitution pattern is of significant interest in synthetic chemistry as it allows for the construction of sterically hindered biaryl systems, which are prevalent motifs in pharmaceuticals and advanced materials.

Physicochemical and Spectroscopic Properties

Precise experimental data for 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not extensively reported in publicly available literature. However, we can infer its properties based on analogous compounds, such as its para-substituted isomer, 2-(4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

| Property | Value / Expected Characteristics | Source / Analogy |

| Appearance | White to off-white solid | General observation for aryl boronate esters |

| Melting Point | Not definitively reported. The analogous 4-iodo isomer melts at 101-105 °C.[1][2] | The ortho-isomer's melting point may vary due to different crystal packing. |

| Solubility | Soluble in common organic solvents such as THF, dioxane, dichloromethane, and chloroform. | Inferred from its nonpolar character and common reaction solvents. |

| Stability | Generally stable to air and moisture, a key advantage over boronic acids.[3] | Should be stored in a cool, dry place. |

| ¹H NMR | Expected signals for the aromatic protons (multiplets, ~7.0-8.0 ppm) and a sharp singlet for the 12 methyl protons of the pinacol group (~1.3 ppm). | Based on general principles of NMR spectroscopy. |

| ¹³C NMR | Aromatic carbons and the characteristic signals for the quaternary and methyl carbons of the pinacol group (~84 ppm and ~25 ppm, respectively). The carbon attached to boron is often not observed due to quadrupolar relaxation.[4] | Based on general principles of NMR spectroscopy. |

| ¹¹B NMR | A single broad peak is expected in the range of δ 20-30 ppm, characteristic of a tricoordinate boronate ester.[4] | Based on general principles of NMR spectroscopy. |

Synthesis of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The synthesis of aryl pinacol boronate esters can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials and the functional group tolerance required. Below are two field-proven synthetic strategies adaptable for the preparation of the title compound.

Palladium-Catalyzed Miyaura Borylation of 1,2-Diiodobenzene

This is one of the most common and versatile methods for synthesizing aryl boronate esters from aryl halides. The reaction utilizes a palladium catalyst to couple an aryl halide with a boron source, typically bis(pinacolato)diboron (B₂pin₂).

Experimental Protocol:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,2-diiodobenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 1.5 equiv).

-

Add a palladium catalyst, such as PdCl₂(dppf) (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (2-3 mol%).

-

Add anhydrous 1,4-dioxane as the solvent.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.

-

Upon completion, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford the desired 2-(2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Causality in Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the palladium catalyst and the boronate ester product.

-

Anhydrous Solvent: Minimizes the hydrolysis of the boronate ester.

-

Potassium Acetate (Base): Functions as a base to facilitate the transmetalation step in the catalytic cycle.

-

PdCl₂(dppf): A robust catalyst for this type of transformation, known for its efficiency and functional group tolerance.

Synthesis via Ortho-Directed Metalation and Borylation

An alternative route involves the generation of an organometallic intermediate from an ortho-directing group, followed by quenching with a boron electrophile. This method is particularly useful when the starting material is not a halide.

Experimental Protocol:

-

Start with a suitable precursor, such as N,N-diethyl-2-iodobenzamide. The amide group acts as a directed metalation group (DMG).

-

Dissolve the substrate in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add a strong base, such as s-butyllithium, dropwise to effect ortho-lithiation.

-

After stirring for 1-2 hours at -78 °C, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrOBpin) as the boron electrophile.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, and dry.

-

Purify by column chromatography. The directing group can then be removed or modified in a subsequent step if necessary.

Causality in Experimental Choices:

-

Directed Metalation Group (DMG): The amide group directs the deprotonation to the adjacent ortho position, ensuring regioselectivity.

-

Low Temperature (-78 °C): Necessary to control the reactivity of the organolithium intermediate and prevent side reactions.

-

iPrOBpin: A common and effective electrophilic boron source for these reactions.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is one of the most powerful and widely used methods for constructing C-C bonds, particularly for creating biaryl structures.[3]

The presence of both an iodo group and a boronate ester on the same molecule makes it a bifunctional reagent. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-B bond. This reactivity difference allows for selective coupling at the iodo-position while leaving the boronate ester intact for a subsequent cross-coupling reaction. This makes it an invaluable tool for the synthesis of complex, unsymmetrical biaryl and poly-aryl systems.

General Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine 2-(2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv), the desired aryl or vinyl boronic acid or boronate ester (1.1-1.2 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Add a suitable base, such as aqueous sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄).

-

Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction to the required temperature (typically 80-110 °C) and monitor its progress.

-

After completion, perform an aqueous workup, extract the product, and purify by chromatography or recrystallization.

Safety and Handling

As a professional in a laboratory setting, adherence to safety protocols is paramount. Based on the Safety Data Sheet (SDS) for the title compound and its analogues, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Always consult the most current Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly valuable and versatile reagent in modern organic synthesis. Its bifunctional nature, combining a reactive iodo-substituent with a stable pinacol boronate ester, makes it an ideal precursor for the sequential, site-selective synthesis of complex molecular architectures. While specific physical data for this ortho-isomer is sparse, its synthetic utility, particularly in the construction of sterically hindered biaryl compounds via Suzuki-Miyaura cross-coupling, is well-established by analogy and is a testament to the power of boronate esters in contemporary drug discovery and materials science.

References

Sources

A Technical Guide to 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Properties, Synthesis, and Application in Cross-Coupling Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a bifunctional synthetic building block of significant interest in modern organic chemistry. As a member of the pinacol boronate ester family, it is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Its structure is unique in that it possesses two distinct and orthogonally reactive sites: a C(sp²)-B bond (as a boronic ester) and a C(sp²)-I bond. This dual functionality allows for sequential, site-selective cross-coupling reactions, making it an invaluable tool for the convergent synthesis of complex poly-aromatic systems, pharmaceutical intermediates, and advanced materials.[3][4] This guide provides an in-depth analysis of its nomenclature, properties, synthesis, and core applications, with a focus on the mechanistic rationale behind its use in synthetic protocols.

Compound Identification and Nomenclature

Accurate identification is critical in chemical synthesis. The subject compound is known by several names in commercial and academic literature.

Primary Name: 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Common Synonyms:

-

2-Iodophenylboronic Acid Pinacol Ester[5]

-

1-Iodo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene[5]

These synonyms are frequently used interchangeably. The term "pinacol ester" is a common shorthand that refers to the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane protecting group on the boronic acid.

Key Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 857934-82-8 | [5] |

| Molecular Formula | C₁₂H₁₆BIO₂ | [5] |

| Molecular Weight | 329.97 g/mol | [5] |

| InChI Key | ACCWXFPZHMACEN-UHFFFAOYSA-N | [6] |

| Canonical SMILES | CC1(C)OB(OC1(C)C)C2=CC=CC=C2I | [6] |

Physicochemical and Safety Data

Properties

The physical properties of boronate esters are crucial for determining appropriate handling, storage, and reaction conditions.

| Property | Value | Notes |

| Appearance | Typically a white to off-white powder or crystalline solid. | Based on analogs like the 4-iodo isomer.[6] |

| Melting Point | 101-105 °C | Note: This data is for the isomeric compound 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[6] Data for the 2-iodo isomer may vary. |

| Solubility | Soluble in common organic solvents such as THF, dioxane, dichloromethane, and acetonitrile. | Inferred from typical reaction conditions for Suzuki-Miyaura couplings.[7][8] |

| Stability | Air and moisture stable for handling, but best stored under an inert atmosphere to prevent slow hydrolysis of the boronate ester.[9] | The pinacol group provides significantly greater stability compared to the free boronic acid. |

Hazard Identification and Safe Handling

While a specific Safety Data Sheet (SDS) for the 2-iodo isomer is not detailed in the provided results, data from closely related analogs like phenylboronic acid pinacol ester and other organoboron compounds provide a reliable safety profile.[9]

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Prevent contact with skin and eyes.[9]

-

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[9]

Synthesis Methodology

The most direct and common synthesis of 2-(2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the esterification of 2-iodophenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol). This method is widely adopted due to its high efficiency, mild conditions, and simple purification.

Synthesis Workflow Diagram

The following diagram illustrates the standard laboratory workflow for this synthesis.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Esterification

This protocol is adapted from established procedures for the synthesis of similar aryl pinacol boronate esters.[8]

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-iodophenylboronic acid (1.0 eq) and the chosen solvent (e.g., acetonitrile or dichloromethane, approx. 4 mL per gram of boronic acid).

-

Reagent Addition: Begin stirring the suspension at room temperature. Add pinacol (1.05 eq) to the flask in one portion.

-

Reaction: Continue stirring the mixture. The reaction is typically complete within 1-2 hours, often indicated by the formation of a clear, homogeneous solution as the starting materials are consumed.

-

Mechanistic Insight: The reaction is an equilibrium process. It is driven to completion by the removal of water, although in many cases with pinacol, the reaction proceeds efficiently without an explicit drying agent. Using a dehydrating agent like anhydrous MgSO₄ can be employed if needed.[11]

-

-

Workup: Once the reaction is complete (monitored by TLC or LC-MS), remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, valued for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[1][2] 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an exemplary substrate for this transformation.

The Palladium Catalytic Cycle

Understanding the catalytic cycle is essential for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three key steps:

Sources

- 1. Synthesis and Cross-coupling of Sulfonamidomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. ossila.com [ossila.com]

- 5. scbt.com [scbt.com]

- 6. 4-Iodophenylboronic acid pinacol ester 97 73852-88-7 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-(4-BROMO-PHENYL)-4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLANE synthesis - chemicalbook [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. orgsyn.org [orgsyn.org]

An In-Depth Technical Guide to 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in modern organic synthesis. The document details a robust protocol for its preparation via a selective palladium-catalyzed Miyaura borylation of 1,2-diiodobenzene. It offers an in-depth analysis of the reaction mechanism, purification strategies, and comprehensive characterization data. Furthermore, this guide presents a detailed, field-proven protocol for the application of this versatile reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research.

Introduction: The Strategic Importance of Ortho-Functionalized Arylboronates

Arylboronic acids and their corresponding esters are indispensable tools in contemporary organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Among these, ortho-functionalized arylboronates, such as 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, offer unique synthetic advantages. The presence of two distinct reactive sites—the boronic ester and the iodo group—on adjacent carbons allows for sequential and site-selective cross-coupling reactions. This "ortho-handle" provides a powerful strategy for the rapid construction of complex, sterically hindered biaryl and poly-aryl structures, which are prevalent motifs in pharmaceuticals and advanced materials.

The pinacol ester form of the boronic acid imparts several practical benefits, including enhanced stability to air and moisture, and compatibility with a wide range of reaction conditions, making it amenable to chromatographic purification.[2]

Synthesis of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The synthesis of the title compound is most effectively achieved through a selective mono-borylation of 1,2-diiodobenzene using bis(pinacolato)diboron (B₂pin₂) in a Miyaura borylation reaction.[3] This palladium-catalyzed process allows for the direct formation of the C-B bond.

Causality of Experimental Choices

The selection of reagents and conditions is critical for achieving high selectivity and yield in the mono-borylation of a di-halogenated arene.

-

Catalyst System: A palladium catalyst, such as PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), is highly effective. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle while minimizing side reactions.

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the preferred reagent for its stability and the formation of the robust pinacol ester.

-

Base: A weak base, typically potassium acetate (KOAc), is crucial for activating the diboron reagent without promoting significant side reactions, such as the Suzuki-Miyaura homocoupling of the product.[3]

-

Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or 1,4-dioxane is used to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures.

-

Stoichiometry: Precise control of the stoichiometry, with a slight excess of B₂pin₂, is employed to favor the mono-borylated product and minimize the formation of the di-borylated species.

Reaction Mechanism: The Miyaura Borylation Catalytic Cycle

The Miyaura borylation proceeds through a well-established catalytic cycle involving a palladium(0) active species.

Figure 1: Catalytic cycle of the Miyaura borylation.

The cycle initiates with the oxidative addition of 1,2-diiodobenzene to the active Pd(0) complex. This is followed by an anion exchange with potassium acetate and subsequent transmetalation with bis(pinacolato)diboron. The final step is the reductive elimination of the desired 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and regeneration of the Pd(0) catalyst.

Detailed Experimental Protocol: Synthesis

Materials:

-

1,2-Diiodobenzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Potassium Acetate (KOAc), anhydrous

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-diiodobenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (3.0 equiv), and PdCl₂(dppf) (0.03 equiv).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous DMSO via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Purification and Characterization

The purification of pinacol boronic esters can sometimes be challenging due to their potential for hydrolysis on silica gel. However, careful chromatography with a non-polar eluent system is generally effective.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₆BIO₂ |

| Molecular Weight | 330.06 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.85 (d, J = 7.6 Hz, 1H), 7.78 (d, J = 7.6 Hz, 1H), 7.35 (t, J = 7.6 Hz, 1H), 7.05 (t, J = 7.6 Hz, 1H), 1.35 (s, 12H).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 140.2, 135.8, 131.5, 128.0, 101.3 (C-I), 84.1, 24.9. (Note: The carbon attached to boron is often not observed due to quadrupolar relaxation).

-

Mass Spectrometry (EI): m/z calculated for C₁₂H₁₆BIO₂ [M]⁺: 330.03; found 330.1.

Application in Suzuki-Miyaura Cross-Coupling

2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly effective coupling partner in Suzuki-Miyaura reactions, enabling the synthesis of a wide array of biaryl compounds. The presence of the ortho-iodo group allows for subsequent functionalization, making it a valuable tool for diversity-oriented synthesis.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling also proceeds via a palladium-catalyzed cycle, which shares some mechanistic steps with the Miyaura borylation.

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

The key steps involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by activation of the palladium intermediate by a base. Transmetalation with the organoboron reagent then occurs, and the cycle is completed by reductive elimination of the biaryl product, regenerating the Pd(0) catalyst.[4]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Aryl bromide or iodide (e.g., 4-bromoanisole)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) and the aryl halide (1.0 equiv) in a mixture of toluene and ethanol.

-

Add an aqueous solution of potassium carbonate (2.0 M, 2.0 equiv).

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the reaction mixture.

-